

Raltegravir potassium efficacy G140S Q148H double mutant

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Compound Focus: Raltegravir Potassium

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Experimental Data on Resistance and Fitness

The table below summarizes key quantitative findings from experimental studies on the G140S/Q148H mutant.

| Mutation | Reported Fold-Change in Raltegravir IC ₅₀ | Impact on Replication Capacity (Fitness) | Source (Viral Backbone/Method) |
|-----------------------|--|--|--|
| G140S/Q148H | ~7-8 fold increase [1] | Severely impaired integrase activity <i>in vitro</i> ; fitness is compensated by G140S [2] [3] | Patient-derived IN in recombinant assays [1] |
| G140S/Q148H | High-level resistance [3] | Restores replication capability to near wild-type levels [3] | HIV-1 NL4-3 in single-cycle infectivity assays [3] |
| G140S/Q148H | Not specified | Less fit than wild-type, but fitter than Q148H single mutant [2] | HIV-1 NL4-3 in growth competition assays [2] |
| Q148H (single mutant) | Confers resistance [3] | Significantly impaired replication kinetics and catalytic activity [2] [3] | HIV-1 NL4-3 [2] [3] |

| Mutation | Reported Fold-Change in Raltegravir IC ₅₀ | Impact on Replication Capacity (Fitness) | Source (Viral Backbone/Method) |
|-----------------------|--|--|--------------------------------|
| G140S (single mutant) | Low-level or no resistance [3] [4] | Minimal impact on replication [3] [4] | HIV-1 NL4-3 [3] / HIV-2 [4] |

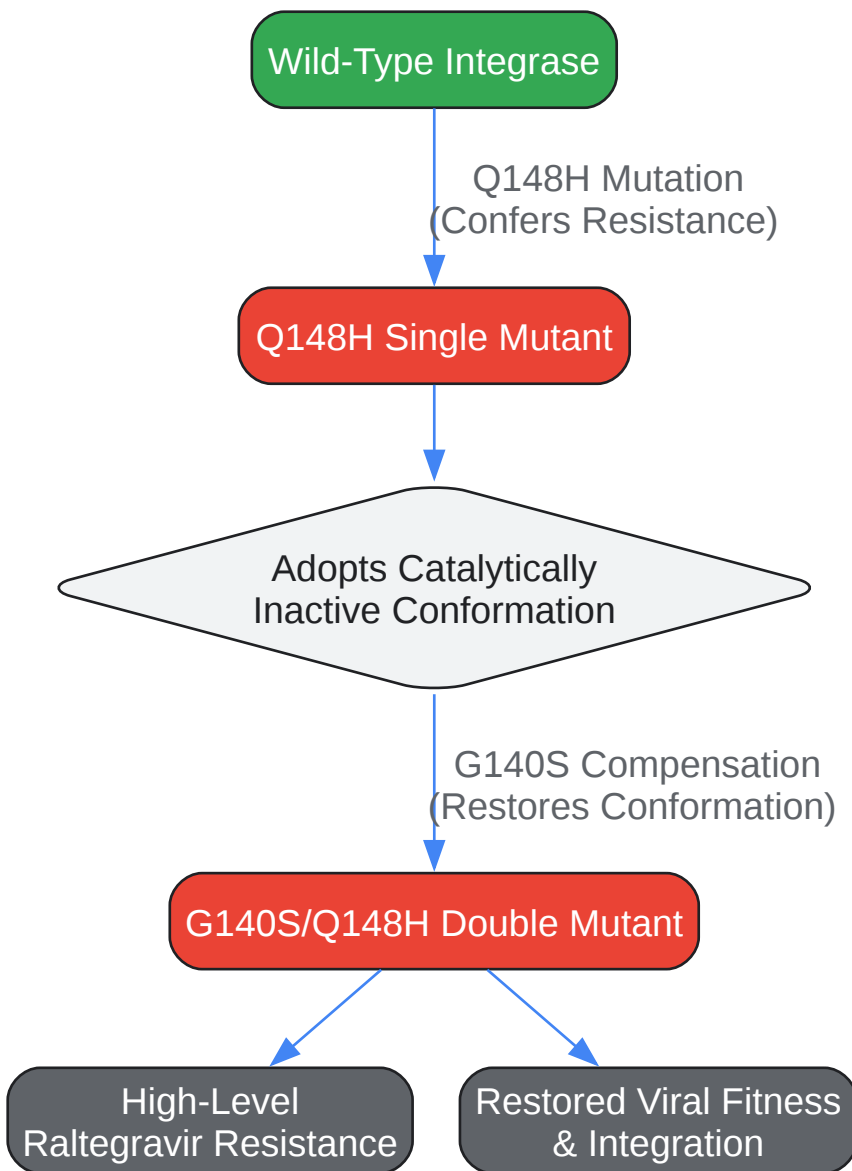
Detailed Experimental Protocols

The data in the table above were generated using standardized virological and biochemical methods.

- **Site-Directed Mutagenesis and Recombinant Virus Generation:** Resistance mutations were introduced into the HIV-1 NL4-3 integrase gene or patient-derived integrase sequences using site-directed mutagenesis kits (e.g., QuickChange) [2] [3] [1]. Infectious recombinant viruses were produced by co-transfecting plasmids containing the mutant integrase genes with an integrase-deleted HIV-1 proviral clone into packaging cells like 293T [2].
- **Drug Susceptibility Assays (Phenotypic Testing):** The susceptibility of mutant and wild-type viruses to Raltegravir was determined using single-cycle infectivity assays. Viruses are used to infect reporter cell lines (e.g., TZM-bl or HeLa-P4 cells) in the presence of serial dilutions of Raltegravir [2] [3]. After 48 hours, infection levels are quantified by measuring β -galactosidase activity (in CPS). The drug concentration that inhibits 50% of infection (IC₅₀) is calculated and compared to the wild-type virus to determine the fold-change in resistance [2].
- **Viral Fitness and Replication Capacity Assays:**
 - **Growth Competition Assays:** Two virus variants (e.g., mutant vs. wild-type) are mixed and used to infect cells (e.g., MT-2) together. The proportion of each variant in the culture supernatant is tracked over 14 days using quantitative real-time RT-PCR, revealing the relative fitness of the competing viruses [2].
 - **Viral DNA Kinetics:** Total HIV DNA, integrated DNA, and 2-LTR circles are quantified using real-time PCR at different time points after infection. This shows how efficiently the mutant virus completes key steps in its life cycle, such as integration [3].

Molecular Mechanism of Resistance and Compensation

The G140S and Q148H mutations have distinct but interconnected roles. The following diagram illustrates their mechanism.



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As the diagram shows, the **Q148H** primary mutation, located in the integrase active site, directly confers resistance to Raltegravir by likely altering the inhibitor-binding pocket [3]. However, this mutation severely cripples the enzyme's catalytic efficiency and viral replication capacity by "freezing" the integrase in an inactive state [3].

The role of the **G140S** secondary mutation is primarily compensatory. It does not confer strong resistance on its own but restores the protein's function and viral fitness. Biochemically, the G140S mutation is believed to induce a conformational change that counteracts the structural defect caused by Q148H, thereby rescuing the transition to an active form and enabling integration to proceed [3].

Implications for Research and Therapy

The characteristics of the G140S/Q148H pathway have direct clinical and research consequences.

- **High Resistance and Persistence:** This combination leads to high-level Raltegravir resistance. In clinical trials, viruses with the N155H mutation often emerge first but are eventually outcompeted by the G140S/Q148H variants because the double mutant maintains better fitness under drug pressure [2].
- **Cross-Resistance Concerns:** The G140S/Q148H pathway is also associated with reduced susceptibility to other integrase strand transfer inhibitors. Studies show that this double mutant can also confer resistance to elvitegravir [5]. Furthermore, when combined with a mutation from another pathway (e.g., N155H), it can lead to high-level resistance to the next-generation inhibitor dolutegravir [6].

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References

1. Biochemical Characterizations and drug sensitivity of the Effect of... [natap.org]
2. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase ... [pmc.ncbi.nlm.nih.gov]
3. The G140S mutation in HIV integrases from raltegravir ... [pmc.ncbi.nlm.nih.gov]
4. G140S/Q148R and N155H mutations render HIV-2 Integrase ... [pmc.ncbi.nlm.nih.gov]
5. Three Main Mutational Pathways in HIV-2 Lead to High-Level ... [journals.plos.org]
6. Combination of two pathways involved in raltegravir ... [pubmed.ncbi.nlm.nih.gov]

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